2-Butyl-1-ethyl-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
76286-44-7 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2-butyl-1-ethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-3-5-7-10-8-6-9-11(10)4-2/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
QUTGKTFEMQHQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CN1CC |
Origin of Product |
United States |
Mechanistic Investigations of 2 Butyl 1 Ethyl 1h Pyrrole Formation and Reactivity
Elucidation of Reaction Pathways in Pyrrole (B145914) Annulation Reactions
The formation of the pyrrole ring can be achieved through various annulation strategies, each proceeding through distinct mechanistic steps. These can be broadly categorized into classical and modern syntheses.
Stepwise Mechanisms of Classical Pyrrole Syntheses
Classical methods for pyrrole synthesis, such as the Paal-Knorr, Knorr, and Hantzsch syntheses, have been foundational to heterocyclic chemistry. The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). uctm.eduresearchgate.net
The mechanism of the Paal-Knorr reaction is thought to proceed through the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups. uctm.eduresearchgate.net This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. uctm.edu Subsequent dehydration steps result in the formation of the aromatic pyrrole ring. researchgate.net Computational studies using density functional theory (DFT) support the hemiaminal cyclization pathway as the preferred route over an alternative enamine cyclization pathway. researchgate.net These studies also highlight the crucial role of water and hydrogen bonding in catalyzing the hydrogen-transfer steps of the reaction. researchgate.net
The Knorr pyrrole synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester. The mechanism commences with the formation of an enamine from the β-ketoester, which then attacks the carbonyl group of the α-amino-ketone. Subsequent cyclization and dehydration steps afford the polysubstituted pyrrole.
The Hantzsch pyrrole synthesis utilizes the reaction of an α-halo ketone with a β-ketoester and ammonia or a primary amine. The proposed mechanism involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-halo ketone. Subsequent intramolecular cyclization and elimination of water and hydrogen halide lead to the final pyrrole product.
A summary of the key mechanistic features of these classical syntheses is presented in the table below.
| Classical Pyrrole Synthesis | Key Reactants | Key Intermediates | Driving Force |
| Paal-Knorr | 1,4-Dicarbonyl, Primary Amine | Hemiaminal, 2,5-Dihydroxytetrahydropyrrole | Aromatization |
| Knorr | α-Amino-ketone, β-Ketoester | Enamine, Iminium ion | Aromatization |
| Hantzsch | α-Halo ketone, β-Ketoester, Amine | Enamine, Iminium ion | Aromatization |
Catalytic Cycles and Intermediate Species in Modern Pyrrole Syntheses
Modern synthetic methods often employ transition metal or organocatalysts to achieve higher efficiency, selectivity, and functional group tolerance. nih.govrsc.org These catalytic approaches introduce new mechanistic pathways involving distinct catalytic cycles and intermediate species.
Gold-catalyzed reactions have emerged as a powerful tool for pyrrole synthesis. For example, the intramolecular cyclization of enyne sulfonamides catalyzed by a dual IPrAuCl/AgNTf2 system proceeds through a gold-catalyzed cyclization followed by a 1,3-sulfonyl shift to form a 3-methylene-2,3-dihydropyrrole intermediate. nih.gov Aromatization via a 1,3-hydride shift then yields the substituted pyrrole. nih.gov In some gold-catalyzed intramolecular reactions of alkyne-tethered pyrroles, the mechanism involves the nucleophilic attack of the pyrrole's α-carbon on the gold-coordinated alkyne. acs.org
Titanium-catalyzed [2+2+1] cyclization of alkynes and diazenes offers a novel route to polysubstituted pyrroles. thieme.de This reaction is proposed to proceed via a Ti(II)/Ti(IV) redox catalytic cycle. thieme.de The cycle is initiated by the reaction of a Ti(II) precursor with an azobenzene (B91143) to form a Ti(IV) imido complex. This complex then undergoes a [2+2] cycloaddition with an alkyne to form a titanacyclobutene intermediate, which upon further reaction with another alkyne and reductive elimination, furnishes the pyrrole and regenerates the Ti(II) catalyst. thieme.de
Organocatalytic methods provide a green and efficient alternative for pyrrole synthesis. rsc.org For instance, proline-catalyzed reactions of aldehydes and amines with succinaldehyde (B1195056) proceed through the formation of an enamine intermediate from succinaldehyde and proline. rsc.orgresearchgate.net This enamine then participates in a Mannich reaction with an in-situ generated imine, leading to a Mannich adduct that undergoes intramolecular cyclization and subsequent oxidative aromatization to yield the N-arylpyrrole-3-carbaldehyde. rsc.orgresearchgate.net
| Catalytic System | Reactant Types | Key Catalytic Intermediates | Reference |
| Gold (IPrAuCl/AgNTf2) | Enyne sulfonamides | Gold-alkyne complex, 3-Methylene-2,3-dihydropyrrole | nih.gov |
| Titanium (TiCl2(py)3NR) | Alkynes, Diazenes | Ti(IV) imido, Titanacyclobutene | thieme.de |
| Proline | Aldehydes, Amines, Succinaldehyde | Enamine, Mannich adduct | rsc.orgresearchgate.net |
Intramolecular Cyclization and Rearrangement Mechanisms in Pyrrole Chemistry
Intramolecular reactions provide powerful strategies for the construction of complex pyrrole-containing polycyclic systems. These reactions often involve sigmatropic rearrangements and cycloadditions.
Sigmatropic Rearrangements and their Role in Pyrrole Formation
wikipedia.orgwikipedia.org-Sigmatropic rearrangements are particularly useful in pyrrole synthesis. acs.org A notable example is the iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes, which then undergo a facile wikipedia.orgwikipedia.org-rearrangement to form 1,4-imino aldehyde intermediates. acs.orgthieme-connect.com These intermediates subsequently cyclize via a Paal-Knorr type reaction to afford substituted pyrroles. acs.orgthieme-connect.com The regioselectivity of this process can be controlled to produce either 2,3,4- or 2,3,5-trisubstituted pyrroles by favoring either a wikipedia.orgwikipedia.org or a wikipedia.orgnih.gov sigmatropic rearrangement of the O-vinyl oxime intermediate. nih.gov
The Trofimov reaction, which synthesizes pyrroles from ketoximes and acetylenes, also involves a key wikipedia.orgwikipedia.org-sigmatropic rearrangement step. wikipedia.org The mechanism begins with the formation of an O-vinylketoxime, which tautomerizes to a vinyl hydroxylamine. This intermediate then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to an aldehyde-imine, which cyclizes and dehydrates to form the pyrrole. wikipedia.org
Cycloaddition Reactions Involving Pyrrole Systems and Precursors
Pyrroles and their precursors can participate in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions. N-substituted pyrroles can act as dienes in Diels-Alder ([4+2]) reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org They can react with benzynes, generated from sources like diaryliodonium salts, to form bridged-ring amines. nih.govd-nb.info
[3+2] Cycloaddition reactions are also a prominent method for constructing the pyrrole ring. rsc.org For example, the reaction of münchnones with alkynes proceeds via a 1,3-dipolar cycloaddition, followed by a retro-Diels-Alder reaction to release carbon dioxide and form the pyrrole. wikipedia.org Organocatalytic [3+2] cycloadditions, such as the reaction of allenoates with activated isocyanides catalyzed by a chiral phosphine, can provide enantioenriched pyrroles. rsc.org
Visible-light-induced dearomative cycloaddition reactions of pyrrole derivatives have also been developed. acs.org In these reactions, the pyrrole ring is excited by a photosensitizer and undergoes intramolecular [m+n] cycloaddition with a tethered unsaturated functionality, such as an alkene or alkyne, to generate structurally diverse polycyclic pyrrolines. acs.org
Electrophilic and Nucleophilic Reactivity of Substituted Pyrroles
The aromatic nature of the pyrrole ring dictates its reactivity towards electrophiles and nucleophiles. The electron-rich character of the ring makes it highly susceptible to electrophilic substitution.
Electrophilic substitution in pyrrole generally occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. wikipedia.orgslideshare.netaklectures.com The presence of substituents on the pyrrole ring can influence the regioselectivity of electrophilic attack. For instance, in 2-substituted pyrroles, electrophilic substitution often occurs at the C5 position.
The nitrogen atom in pyrrole is significantly less basic and nucleophilic than in aliphatic amines because its lone pair of electrons is part of the aromatic sextet. libretexts.org However, deprotonation of the N-H proton with a strong base generates the pyrrolide anion, which is a potent nucleophile. wikipedia.org The subsequent reaction of the pyrrolide anion with electrophiles can occur at either the nitrogen or a carbon atom, depending on the nature of the counterion and the solvent. wikipedia.org
The introduction of substituents can also modulate the nucleophilic character of the pyrrole ring. For example, N-alkyne-substituted pyrrole esters can undergo intramolecular nucleophilic cyclization. beilstein-journals.org The regioselectivity of this cyclization is influenced by the electronic nature of the substituents on the alkyne. An electron-donating group on the alkyne can direct the cyclization to occur with a less nucleophilic atom in a tethered group, while an electron-withdrawing group can make the alkyne more electrophilic and favor cyclization with a more nucleophilic atom. beilstein-journals.org
The reactivity of substituted pyrroles is summarized in the table below.
| Reaction Type | Position of Attack | Influencing Factors | Key Intermediates |
| Electrophilic Substitution | C2 (α) > C3 (β) | Substituent effects, nature of electrophile | Resonance-stabilized carbocation (arenium ion) |
| Nucleophilic Reaction (after deprotonation) | N or C | Counterion, solvent, electrophile | Pyrrolide anion |
| Intramolecular Nucleophilic Cyclization | Varies | Substituent electronics on the tethered group | Allene intermediates (in some cases) |
Regioselectivity of Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The nitrogen heteroatom donates its lone pair of electrons into the π-system, increasing the electron density of the ring carbons and activating them towards attack by electrophiles, generally more so than benzene. msu.edupearson.com
The position of electrophilic attack is governed by the stability of the resulting cationic intermediate, often called an arenium ion or σ-complex. For a pyrrole ring, attack at the α-positions (C2 and C5) is strongly favored over attack at the β-positions (C3 and C4). This preference is because the positive charge in the intermediate formed from α-attack can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. In contrast, the intermediate from β-attack is less stable, with the positive charge delocalized over only two carbon atoms, yielding fewer resonance structures. msu.eduquora.com
In the case of 2-Butyl-1-ethyl-1H-pyrrole , the substituents on the ring play a crucial role in directing the regioselectivity. The key factors are:
Electronic Effects: The 1-ethyl and 2-butyl groups are both alkyl groups, which act as electron-donating groups (EDGs) through an inductive effect. wikipedia.org These groups push electron density into the pyrrole ring, further activating it for electrophilic substitution compared to unsubstituted pyrrole. This electronic enhancement reinforces the inherent preference for attack at the α-positions.
Positional Availability: With the C2 position already occupied by a butyl group, the primary sites for electrophilic attack are the other α-position (C5) and the two β-positions (C3 and C4).
Steric Effects: The presence of the bulky butyl group at the C2 position creates significant steric hindrance. uomustansiriyah.edu.iqlibretexts.org This physically obstructs the approach of an electrophile to the adjacent C3 position. The ethyl group on the nitrogen also exerts some steric influence, but it is generally less impactful on the accessibility of the C5 position than the C2-butyl group is on the C3 position.
Considering these factors, electrophilic attack on this compound is overwhelmingly directed to the C5 position. This position benefits from the strong electronic activation inherent to the pyrrole α-position and is the most sterically accessible of the highly activated sites. Attack at C3 is the least favored outcome due to severe steric hindrance from the adjacent butyl group.
| Position on Pyrrole Ring | Electronic Effect | Steric Hindrance | Predicted Reactivity Outcome |
|---|---|---|---|
| C5 (α-position) | Highly Activated (Resonance + Inductive) | Minor | Major Product |
| C4 (β-position) | Less Activated | Minor | Minor Product |
| C3 (β-position) | Less Activated | High (from C2-Butyl group) | Trace/No Product |
N-Metalation and Subsequent Reactions with Electrophiles
Metalation is a powerful strategy for the functionalization of heterocyclic compounds. It typically involves the deprotonation of a C-H or N-H bond using a strong base, most commonly an organolithium reagent like n-butyllithium (n-BuLi), to form a highly nucleophilic organometallic intermediate. mt.comwikipedia.org
For This compound , which lacks an acidic N-H proton, direct N-metalation is not possible. Instead, the reaction proceeds via C-H metalation. The C-H bonds at the α-positions of the pyrrole ring are significantly more acidic than those at the β-positions. sinica.edu.tw Given that the C2 position is blocked by the butyl group, a strong base will selectively abstract the proton from the C5 position. This process, known as directed metalation, results in the formation of a single regioisomeric organolithium species: 2-butyl-1-ethyl-5-lithiopyrrole.
This lithiated intermediate is a potent carbon-based nucleophile and can react with a wide array of electrophiles to introduce a variety of functional groups exclusively at the C5 position. mt.comorganicchemistrydata.org This two-step sequence—regioselective metalation followed by electrophilic quench—is a versatile method for synthesizing 2,5-disubstituted pyrroles.
| Electrophile | Reagent Example | Product of Reaction with 2-butyl-1-ethyl-5-lithiopyrrole |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | 2-Butyl-1-ethyl-5-methyl-1H-pyrrole |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | (2-Butyl-1-ethyl-1H-pyrrol-5-yl)(phenyl)methanol |
| Ketone | Acetone ((CH₃)₂CO) | 2-(2-Butyl-1-ethyl-1H-pyrrol-5-yl)propan-2-ol |
| Carbon Dioxide | CO₂ | This compound-5-carboxylic acid (after acidic workup) |
| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | 2-Butyl-1-ethyl-5-(trimethylsilyl)-1H-pyrrole |
Computational Chemistry Approaches to Reaction Mechanism and Structure-Reactivity Relationships
Density Functional Theory (DFT) Studies on Pyrrole Transformations
Density Functional Theory (DFT) has emerged as a standard computational tool for investigating the electronic structure and reactivity of organic molecules. researchgate.net For substituted pyrroles, DFT calculations provide deep insights into reaction mechanisms and regioselectivity that complement experimental findings. mdpi.com
In the context of electrophilic aromatic substitution on this compound, DFT can be employed to:
Analyze Ground-State Properties: Calculations can determine the electron distribution in the ground state of the molecule. Mapping the highest occupied molecular orbital (HOMO) can reveal the most nucleophilic sites, which are expected to be the α-carbons in pyrroles.
Determine Intermediate Stability: The primary determinant of regioselectivity is the relative stability of the possible σ-complex intermediates. DFT calculations can accurately compute the energies of the intermediates formed from electrophilic attack at the C3, C4, and C5 positions. researchgate.net These calculations consistently show that the α-substituted intermediate is significantly lower in energy (more stable) than the β-substituted ones, thus explaining the kinetic preference for α-attack. quora.comresearchgate.net
Calculate Reaction Profiles: By locating the transition states connecting the reactants, intermediates, and products, a complete energy profile for the reaction can be constructed. The activation energies calculated for each pathway allow for a quantitative prediction of the product distribution, confirming the kinetic favorability of C5 substitution.
| Site of Attack | Intermediate | Predicted Relative Energy (DFT) | Kinetic Product |
|---|---|---|---|
| C5 (α-position) | C5 σ-complex | Lowest | Favored |
| C4 (β-position) | C4 σ-complex | Higher | Disfavored |
| C3 (β-position) | C3 σ-complex | Highest (due to electronic and steric factors) | Highly Disfavored |
Molecular Dynamics Simulations for Conformational and Mechanistic Insights
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational flexibility and intermolecular interactions. nih.gov
For a flexible molecule like This compound , MD simulations can be used to understand several key aspects of its behavior:
Conformational Analysis: The ethyl and butyl chains are not static; they can rotate around their single bonds. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net This information is crucial, as the molecule's conformation can influence its reactivity and how it interacts with other molecules.
Solvation Effects: MD can explicitly model the interactions between the pyrrole derivative and solvent molecules. This provides a realistic picture of the solvation shell and how it might affect the approach of a reactant or stabilize a charged intermediate.
Mechanistic Visualization: By simulating the pyrrole and an electrophile together, MD can provide a dynamic picture of the reaction process. It can help visualize how the reactants approach each other, the role of specific conformations in facilitating the reaction, and how solvent molecules rearrange during the formation of the reaction complex.
Although specific MD studies on this compound may not be widely published, the methodology offers powerful predictive capabilities for understanding its dynamic behavior in a chemical environment. vu.edu.auresearchgate.net
| Area of Investigation | Insight from MD Simulations |
|---|---|
| Conformational Flexibility | Identifies preferred orientations of the N-ethyl and C-butyl groups and barriers to rotation. |
| Solvent Interactions | Models the structure of the solvent shell and its influence on solute reactivity. |
| Reactant Approach | Simulates the trajectory of an approaching electrophile, highlighting steric and dynamic effects. |
| Binding and Complexation | Investigates how the molecule might bind to a catalyst surface or receptor site. nih.gov |
Advanced Research Directions and Broader Academic Implications of Pyrrole Chemistry
Pyrrole (B145914) Systems in Advanced Materials Science and Engineering
The inherent π-electron-rich nature of the pyrrole ring makes it an exceptional building block for the creation of novel materials with tailored electronic and optical properties. acs.org Researchers are actively exploring the potential of pyrrole-based systems in the development of next-generation organic electronics and optoelectronic devices.
Development of Pyrrole-Based Optoelectronic Materials
Pyrrole derivatives are increasingly being investigated for their applications in optoelectronics, which involves devices that create, detect, and control light. The ability to tune the optical and electronic properties of pyrrole-containing molecules through synthetic modifications allows for the design of materials with specific functionalities. rsc.orgwiley.com
Recent research has focused on the synthesis of novel pyrrole-based architectures with remarkable optical properties. For instance, the domino reaction of aldehydes, primary amines, and butane-2,3-dione has led to the creation of 1,4-dihydropyrrolo[3,2-b]pyrroles, which exhibit strong fluorescence in both solution and the solid state. imdea.org These compounds serve as building blocks for more complex π-expanded systems, including nitrogen-embedded buckybowls and ladder-type heteroacenes. imdea.org Another promising class of materials is based on the dipyrrolonaphthyridinedione (DPND) core, which has been shown to be an excellent scaffold for designing strongly fluorescent dyes and materials with large two-photon absorption cross-sections. imdea.org
Furthermore, diketopyrrolopyrrole (DPP) derivatives are prominent in the field of optoelectronics due to their chemical versatility, robustness, and strong absorption in the visible and near-infrared regions. rsc.org These properties make them highly suitable for applications in photovoltaic technologies, including organic solar cells and dye-sensitized solar cells. rsc.org The development of diselenophene–pyrrole-2,5-dione and diselenophene–phthalimide based polymers has also shown potential for use in organic optoelectronic devices. acs.org
Table 1: Examples of Pyrrole-Based Optoelectronic Materials and their Properties
| Material Class | Key Structural Feature | Notable Properties | Potential Applications |
| 1,4-Dihydropyrrolo[3,2-b]pyrroles | Fused pyrrole ring system | Strong fluorescence, electron-rich | Organic Light-Emitting Diodes (OLEDs) |
| Dipyrrolonaphthyridinediones (DPNDs) | Donor-acceptor architecture | Strong fluorescence, large two-photon absorption | Bio-imaging, photodynamic therapy |
| Diketopyrrolopyrroles (DPPs) | Fused aromatic core | Strong absorption, high charge carrier mobility | Organic photovoltaics, field-effect transistors |
| Diselenophene-pyrrole polymers | Selenium-containing heterocycles | Tunable electronic properties, crystallinity | Organic thin-film transistors |
Role in Semiconducting Polymers and Organic Electronics
Pyrrole and its derivatives are key components in the synthesis of conducting and semiconducting polymers, which are the active materials in a variety of organic electronic devices. numberanalytics.com Polypyrrole (PPy), a well-known conducting polymer, is synthesized through the oxidation of pyrrole and has applications in sensors, energy storage, and antistatic coatings. numberanalytics.com
The development of new pyrrole-containing semiconducting materials is a vibrant area of research. Although pyrrole itself presents synthetic challenges and can lead to instability in materials, computational modeling has guided the synthesis of more stable pyrrole-based materials without compromising their desirable electron-donating properties. acs.org These materials are being explored for their use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org
For example, diketopyrrolopyrrole (DPP)-based semiconducting polymers have shown excellent performance in organic thin-film transistors. rsc.org Researchers have also developed DPP-based copolymers with other electron-poor monomers, resulting in materials with very small bandgaps and broad absorption in the visible and near-infrared regions. mdpi.com Another innovative approach involves the synthesis of DPP-based polymers with thermocleavable side chains, which can be converted into a native semiconductive polymer by thermal annealing. rsc.org Furthermore, the oxidation of pyrrole with p-benzoquinone has been shown to produce low-molecular-weight organic semiconducting materials. rsc.org Thieno[3,4-c]pyrrole-4,6-dione (TPD) has also emerged as a valuable building block for high-performance p-type polymer semiconductors with good processability and stability. nih.gov
Catalytic Applications of Pyrrole-Derived Ligands and Frameworks
The structural versatility of pyrrole has led to its widespread use in the design of ligands for transition metal catalysis and as a scaffold for organocatalysts. rsc.orgrsc.org These catalysts play a crucial role in a vast number of chemical transformations, enabling the efficient and selective synthesis of complex molecules.
Pyrroles as Ligands in Transition Metal-Mediated Catalysis
Pyrrole-based ligands can coordinate to transition metals, forming complexes that exhibit a wide range of catalytic activities. The electronic properties and steric bulk of the pyrrole ligand can be readily modified, allowing for fine-tuning of the catalyst's reactivity and selectivity.
A notable example is the use of pyrrole-based PNP pincer ligands in iron catalysis. utsa.edu These ligands provide kinetic stability through chelation and create open coordination sites around the metal center, facilitating various hydrofunctionalization reactions such as alkyne dimerization and hydrosilylation. utsa.edu Similarly, pyrrole-based [N,P] ligands have been used to synthesize dinuclear copper(I) complexes that are effective catalysts for the 1,3-dipolar cycloaddition of azomethine ylides and electron-deficient alkenes, leading to the formation of substituted pyrrolidines with high diastereoselectivity. rsc.orgrsc.org Palladium complexes of these [N,P] ligands have also been shown to catalyze C-C coupling reactions, while their gold(I) and ruthenium counterparts are active in the cycloisomerization of enynes and transfer hydrogenation of ketones, respectively. rsc.org Additionally, iridium and rhodium complexes with pyrrole-based PNP pincer ligands have been synthesized and studied for their activity in the transfer dehydrogenation of cyclooctane. acs.org Pyrrole-imine ligands have also been prepared and used to form metal complexes that serve as catalytic precursors.
Design and Application of Pyrrole-Based Organocatalysts
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. rsc.orgrsc.org Pyrrole-containing molecules have been successfully employed as organocatalysts in a variety of organic transformations.
The pyrrole ring can act as a hydrogen-bond donor, activating substrates and controlling the stereochemical outcome of reactions. For instance, calix mdpi.compyrroles, which are macrocyclic compounds containing four pyrrole rings, have been used as organocatalysts in hetero-Diels-Alder reactions and diastereoselective addition reactions. beilstein-journals.org The development of organocatalytic methods for the synthesis of pyrroles themselves is also a significant area of research, providing efficient and green routes to this important heterocyclic scaffold. rsc.orgnih.gov Furthermore, organocatalytic divergent annulations of pyrrolidinone-based Morita-Baylis-Hillman carbonates have been achieved, demonstrating catalyst-controlled selectivity to produce different spirocyclic architectures. acs.org
Theoretical and Computational Chemistry for Novel Pyrrole Design
Theoretical and computational methods have become indispensable tools in modern chemical research, enabling the rational design of novel molecules with desired properties and providing deep insights into reaction mechanisms. tandfonline.comchemrxiv.org
Computational chemistry plays a crucial role in the design of new pyrrole-based materials and catalysts. bohrium.com For example, computational modeling has been instrumental in screening for stable pyrrole-containing semiconducting materials, guiding synthetic efforts towards promising candidates. acs.org Density Functional Theory (DFT) calculations are frequently used to study the electronic structure, reactivity, and spectroscopic properties of pyrrole derivatives. tandfonline.comresearchgate.net These calculations can help to predict the sites for electrophilic and nucleophilic attack, understand hydrogen-bonding interactions, and rationalize reaction outcomes. tandfonline.com
In the context of drug discovery, computational methods such as molecular docking are used to predict the binding of pyrrole-containing molecules to biological targets. tandfonline.comresearchgate.netnih.govmdpi.com This allows for the in silico screening of large chemical libraries and the rational design of new therapeutic agents. tandfonline.com For instance, computational studies have guided the design of novel pyrrole derivatives as antitubercular agents and multi-target agents for the treatment of Alzheimer's disease. nih.govmdpi.com Furthermore, computational approaches like particle swarm optimization have been employed to design novel conducting copolymers based on pyrrole and other heterocycles, aiming to engineer materials with specific electronic properties. nih.gov Theoretical calculations have also been used to corroborate proposed reaction mechanisms for the synthesis of pyrrole derivatives. rsc.org
Quantum Chemical Calculations for Electronic Structure and Aromaticity of Pyrrole Derivatives
Quantum chemical calculations are indispensable tools for elucidating the electronic properties and aromatic character of pyrrole derivatives. Methods such as Density Functional Theory (DFT) and ab initio calculations allow researchers to model molecular structures and predict their behavior with high accuracy. semanticscholar.orgresearchgate.networldscientific.com
Pyrrole's aromaticity stems from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule. libretexts.orgnumberanalytics.com The nitrogen atom's lone pair participates in the aromatic system, which significantly influences the ring's reactivity and electronic distribution. libretexts.orgopenstax.org For a substituted derivative like 2-Butyl-1-ethyl-1H-pyrrole, the alkyl groups (ethyl at the nitrogen and butyl at carbon-2) introduce electronic and steric effects. Quantum chemical studies on similar N-alkyl and C-alkyl pyrroles show that these substituents can modulate the electron density of the ring. semanticscholar.org The ethyl group on the nitrogen atom has an inductive effect, while the butyl group at the C2 position can further influence the positional selectivity of subsequent chemical reactions. semanticscholar.org
Calculations can determine various parameters that quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) index. These calculations consistently show that while pyrrole is aromatic, its aromaticity is less pronounced than that of benzene. slideshare.netresearchgate.net The precise impact of the butyl and ethyl groups on these indices for this compound could be accurately predicted through such computational studies.
Table 1: Illustrative Aromaticity Indices for Pyrrole and Related Heterocycles This table presents typical, literature-derived values to illustrate the comparative aromaticity. Specific calculated values for this compound would require a dedicated computational study.
| Compound | HOMA Index (Illustrative) | NICS(0) (ppm) (Illustrative) | Relative Aromaticity |
|---|---|---|---|
| Benzene | ~0.98 | ~-9.7 | Very High |
| Thiophene | ~0.76 | ~-13.6 | High |
| Pyrrole | ~0.70 | ~-15.3 | Moderate |
| Furan | ~0.50 | ~-12.4 | Low |
Predictive Modeling for the Synthesis of New Pyrrole-Based Chemical Entities
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, is increasingly used to forecast the properties and guide the synthesis of new pyrrole derivatives. nih.govacs.orgresearchgate.net These computational approaches can accelerate the discovery of molecules with desired characteristics, such as specific biological activities or material properties, by screening virtual libraries of compounds before committing to laboratory synthesis. researchgate.netbiointerfaceresearch.com
For instance, a Fragment-Based QSAR (FB-QSAR) model can be developed to predict the inhibitory activity of pyrrole derivatives against specific enzymes, like cyclooxygenase (COX). nih.govacs.org By analyzing a dataset of known pyrrole-based inhibitors, these models can identify key structural fragments that contribute positively or negatively to the desired activity. This information can then be used to design novel compounds, potentially including analogs of this compound, with enhanced potency or selectivity. acs.org Similarly, predictive software can be used to estimate the metabolic fate of a pyrrole-based compound, identifying likely sites of metabolism by cytochrome P450 (CYP) enzymes, which is a critical step in drug development. researchgate.net
Future Prospects and Emerging Trends in Pyrrole Chemistry Research
The field of pyrrole chemistry is continuously evolving, with a strong emphasis on sustainability, efficiency, and the discovery of novel chemical transformations.
Development of Highly Efficient and Atom-Economical Synthetic Protocols
A major trend in modern organic synthesis is the development of "green" and atom-economical methods that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. mdpi.comnih.govorganic-chemistry.org Traditional methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch syntheses, are often effective but can require harsh conditions or produce significant byproducts. edurev.in
Recent research has focused on developing catalytic systems that enable more efficient pyrrole synthesis. rsc.orgorganic-chemistry.org This includes:
Lewis Acid Catalysis: Using catalysts like Cu(OTf)₂ to facilitate the one-pot synthesis of polysubstituted pyrroles from readily available starting materials like γ-alkynyl ketones and amines, with water as the only byproduct. organic-chemistry.org
Deep Eutectic Solvents: Employing green and recyclable solvent/catalyst systems, such as a mixture of choline (B1196258) chloride and zinc chloride, to promote pyrrole synthesis under mild, ultrasound-irradiated conditions with yields up to 99%. rsc.org
Metal-Catalyzed Conversions: The use of earth-abundant metal catalysts, like manganese, to convert primary diols and amines into 2,5-unsubstituted pyrroles, generating only water and hydrogen gas as side products. organic-chemistry.org
These protocols represent a significant step forward in the sustainable production of pyrrole cores, which could be adapted for the large-scale, environmentally friendly synthesis of compounds like this compound.
Table 2: Comparison of Selected Modern Pyrrole Synthetic Protocols
| Method | Key Features | Byproducts | Atom Economy |
|---|---|---|---|
| Cu(OTf)₂ Catalysis | One-pot reaction of γ-alkynyl ketones and amines. organic-chemistry.org | Water | High |
| Deep Eutectic Solvent | Ultrasound irradiation, recyclable catalyst/solvent. rsc.org | Water | High |
| Mn-Catalyzed Conversion | Uses primary diols and amines, no organic solvent. organic-chemistry.org | Water, H₂ | High |
| Aziridine Ring-Opening | Regiospecific synthesis of multi-substituted pyrroles. mdpi.comnih.gov | Water | High |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
Researchers are actively exploring novel reactivity patterns of the pyrrole nucleus to access new molecular architectures. While pyrroles are known to undergo electrophilic substitution, typically at the C2 position, new methods are unlocking alternative transformation pathways. numberanalytics.comedurev.in
One innovative approach involves a "skeletal recasting" strategy, where a simple pyrrole substrate reacts with an azoalkene in the presence of a catalyst. acs.org This process deconstructs the original pyrrole ring and reassembles it into a more complex, tetra-substituted pyrrole, a structure that is often challenging to synthesize via traditional means. acs.org Another area of exploration involves cycloaddition reactions, where N-substituted pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen. edurev.in Furthermore, the reaction of pyrroles with carbenes can lead to ring-expansion reactions, such as the Ciamician–Dennstedt rearrangement, which transforms a pyrrole into a 3-halopyridine derivative. edurev.in These emerging transformations open up new possibilities for modifying a scaffold like this compound to create novel and structurally diverse molecules.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-butyl-1-ethyl-1H-pyrrole, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves alkylation of pyrrole derivatives. For example, substituting the pyrrole nitrogen with ethyl and butyl groups via nucleophilic substitution under inert conditions (e.g., using NaH as a base in anhydrous DMF). Optimization includes monitoring reaction temperature (60–80°C) and stoichiometric ratios of alkylating agents (e.g., ethyl iodide and butyl bromide) . Purity is validated via GC-MS (retention indices) and H/C NMR (peak assignments for ethyl and butyl substituents) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in structural confirmation of this compound?
- Methodological Answer :
- NMR : Key signals include ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~3.8–4.2 ppm for N-CH-) and butyl chain protons (δ ~0.9–1.7 ppm). C NMR confirms quaternary carbons adjacent to nitrogen .
- MS : Molecular ion [M] at m/z 165 (CHN) and fragmentation patterns (e.g., loss of butyl/ethyl groups) .
- IR : Absence of NH stretching (~3400 cm) confirms N-alkylation; C-N stretching (~1250 cm) is critical .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Inert atmosphere (N/Ar) to prevent oxidation; avoid light due to potential photodegradation .
- Waste Disposal : Segregate halogenated solvents (if used in synthesis) and neutralize acidic/basic residues before disposal via certified waste management .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability (flash point ~100°C) .
Advanced Research Questions
Q. How can computational DFT studies predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Fukui Functions : Calculate electrophilic/nucleophilic sites using Gaussian09 or ORCA. The pyrrole ring’s α-positions (C2/C5) often show higher reactivity due to electron-rich π-systems .
- HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., for materials science applications). Substituents like butyl/ethyl lower HOMO energy, enhancing oxidative stability .
- Solvent Effects : Include PCM models to simulate polarity effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of pyrrole derivatives?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule crystallography. Key parameters: R-factor < 5%, displacement ellipsoids for thermal motion analysis .
- Torsion Angles : Compare butyl/ethyl chain conformations (e.g., gauche vs. anti) across polymorphs. Discrepancies may arise from packing forces or solvent inclusion .
- Validation Tools : Employ PLATON to check for missed symmetry or twinning .
Q. What strategies address low yields in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 2:1 for stability) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr reflux) while maintaining yields >80% .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dealkylation or ring-opening) and adjust protecting groups .
Q. How do steric and electronic effects of the butyl/ethyl substituents influence the compound’s biological activity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent bulk (molar refractivity) with antimicrobial activity (e.g., MIC values against S. aureus). Ethyl groups may enhance membrane permeability vs. butyl .
- Docking Studies : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450). Butyl chains may induce steric hindrance, reducing binding affinity .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- TGA-DSC : Perform thermogravimetric analysis under N to determine decomposition onset (reported range: 180–220°C). Discrepancies may stem from impurities or moisture .
- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (E). Higher E values (>100 kJ/mol) suggest stability under ambient conditions .
Q. Why do NMR spectra of this compound vary across literature sources?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
